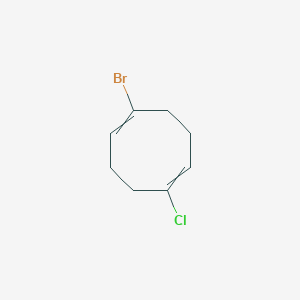
4-Aminobutanoic acid;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
4-Aminobutanoic acid can be synthesized through the decarboxylation of glutamic acid under specific conditions. This process typically involves heating glutamic acid in the presence of a decarboxylase enzyme or using chemical catalysts.
Oxalic acid can be prepared by the oxidation of carbohydrates or glucose using nitric acid. The reaction conditions include maintaining a controlled temperature and using a catalyst to facilitate the oxidation process.
Industrial Production Methods
Industrially, 4-Aminobutanoic acid is produced through fermentation processes using specific strains of bacteria that can convert glutamic acid to 4-Aminobutanoic acid. Oxalic acid is produced on an industrial scale by the oxidation of carbohydrates using nitric acid or by the reaction of sodium formate with sodium hydroxide.
化学反応の分析
Types of Reactions
4-Aminobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinic semialdehyde.
Reduction: It can be reduced to form 4-aminobutanol.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Oxalic acid undergoes reactions such as:
Reduction: It can be reduced to formic acid.
Decarboxylation: It can be decarboxylated to produce carbon dioxide and formic acid.
Common Reagents and Conditions
Common reagents for the reactions of 4-Aminobutanoic acid include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For oxalic acid, common reagents include reducing agents like zinc and hydrochloric acid for decarboxylation.
Major Products Formed
4-Aminobutanoic acid: Succinic semialdehyde, 4-aminobutanol.
Oxalic acid: Formic acid, carbon dioxide.
科学的研究の応用
4-Aminobutanoic acid is extensively studied for its role in the central nervous system as an inhibitory neurotransmitter. It is used in research related to neurological disorders, including epilepsy and anxiety. Oxalic acid is used in various scientific research applications, including:
Chemistry: As a reducing agent and in the preparation of other chemicals.
Biology: In studies related to plant metabolism and as a chelating agent.
Medicine: In the treatment of certain medical conditions and as a component in pharmaceuticals.
Industry: In the textile and cleaning industries as a bleaching agent and in metal processing.
作用機序
4-Aminobutanoic acid exerts its effects by binding to gamma-aminobutyric acid receptors in the central nervous system, leading to the opening of chloride channels and hyperpolarization of neurons, which inhibits neuronal firing. Oxalic acid acts as a chelating agent, binding to metal ions and forming stable complexes, which can affect various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Aminobutanoic acid: Similar compounds include other amino acids like glycine and beta-alanine.
Oxalic acid: Similar compounds include other dicarboxylic acids like malonic acid and succinic acid.
Uniqueness
4-Aminobutanoic acid is unique due to its role as an inhibitory neurotransmitter, which is not a common function among amino acids. Oxalic acid is unique due to its strong chelating properties and its presence in many plants, which distinguishes it from other dicarboxylic acids.
特性
CAS番号 |
924279-33-4 |
|---|---|
分子式 |
C8H13NO10 |
分子量 |
283.19 g/mol |
IUPAC名 |
4-aminobutanoic acid;oxalic acid |
InChI |
InChI=1S/C4H9NO2.2C2H2O4/c5-3-1-2-4(6)7;2*3-1(4)2(5)6/h1-3,5H2,(H,6,7);2*(H,3,4)(H,5,6) |
InChIキー |
CXXBTRGPIPRYBJ-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)O)CN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14191450.png)


![2-Amino-5-{[(3,5-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14191461.png)


![1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14191482.png)

methanone](/img/structure/B14191499.png)
![N,N'-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline](/img/structure/B14191500.png)

![4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol](/img/structure/B14191506.png)


